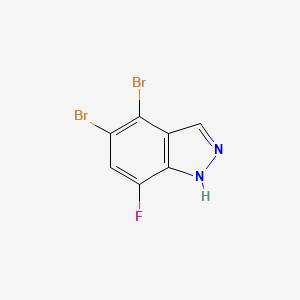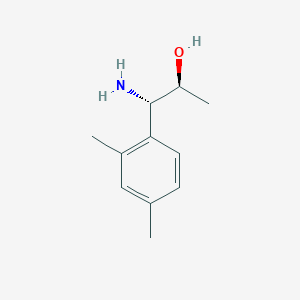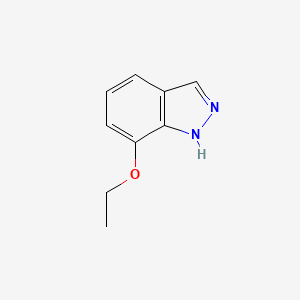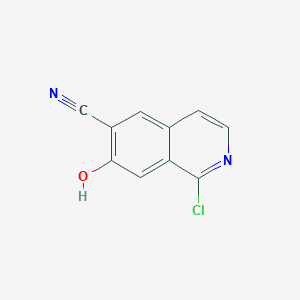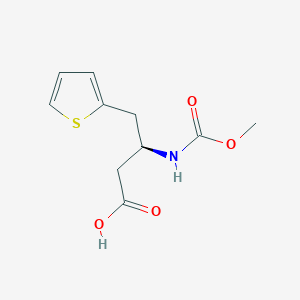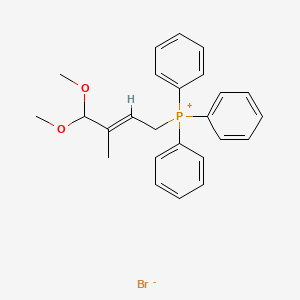
(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is a compound with an intriguing structure. Let’s break it down:
- The (E) indicates that the double bond in the molecule is in the trans configuration.
- The 4,4-Dimethoxy-3-methylbut-2-en-1-yl group consists of a butenyl chain with two methoxy (OCH₃) groups and a methyl (CH₃) group.
- The triphenylphosphonium moiety (TPP⁺) is a positively charged phosphonium ion attached to three phenyl rings.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route is through the reaction of a suitable precursor with triphenylphosphine (PPh₃) followed by bromination. Detailed reaction conditions would depend on the specific starting materials.
Industrial Production:: While there isn’t widespread industrial production of this compound, research laboratories often synthesize it for targeted applications.
Analyse Des Réactions Chimiques
Reactions::
Bromination: The initial step involves bromination of the precursor. Bromine (Br₂) reacts with the double bond, leading to the formation of the bromide derivative.
Substitution Reactions: The compound can undergo substitution reactions, where the bromide ion is replaced by other nucleophiles (e.g., azides, amines, or thiols).
Bromination: Br₂ or NBS (N-bromosuccinimide) in an organic solvent (e.g., CH₂Cl₂).
Substitution: Various nucleophiles (e.g., NaN₃, NH₃, or thiols) in appropriate solvents.
Major Products:: The major product of bromination is the target compound itself, “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide.”
Applications De Recherche Scientifique
Chemistry::
Mitochondria-Targeted Hydrogen Sulfide Donor: Similar compounds (e.g., AP39) have been studied as mitochondria-targeted hydrogen sulfide (H₂S) donors, playing a role in cellular redox balance and signaling.
Mitochondrial Function: Investigating the impact of TPP⁺-containing compounds on mitochondrial function and oxidative stress.
Potential Therapeutic Applications: Research into potential therapeutic effects related to H₂S release and mitochondrial protection.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects involves mitochondrial targeting. It likely influences mitochondrial redox status, cellular signaling pathways, and apoptosis.
Comparaison Avec Des Composés Similaires
While “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is unique due to its specific structure, similar compounds include:
Methyltriphenylphosphonium bromide: Used for targeted delivery to specific cell components.
Ethyltriphenylphosphonium bromide:
Triphenylphosphonium phospholipid conjugates: Used for mitochondrial targeting in liposomes.
Propriétés
Formule moléculaire |
C25H28BrO2P |
|---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
[(E)-4,4-dimethoxy-3-methylbut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-21(25(26-2)27-3)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19,25H,20H2,1-3H3;1H/q+1;/p-1/b21-19+; |
Clé InChI |
RFOIAMFQOLAUHO-UXJRWBAGSA-M |
SMILES isomérique |
C/C(=C\C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C(OC)OC.[Br-] |
SMILES canonique |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(OC)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



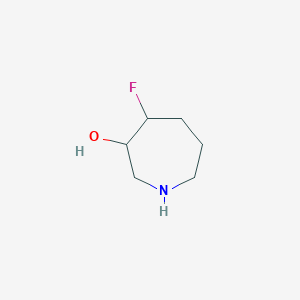
![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)
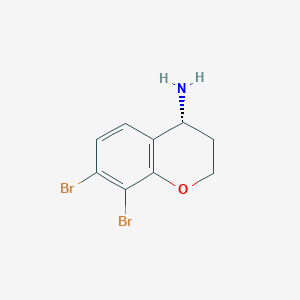
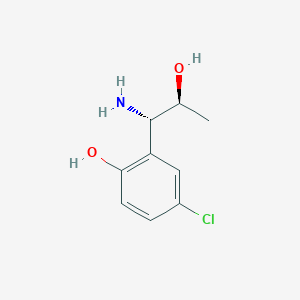
![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
